Lipophilicity Differentiation: XLogP3-AA of 4-(2,2-Dimethylpropyl) Analog Compared to Class Baseline
The computed lipophilicity of 4-(2,2-dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (XLogP3-AA = 1.6) [1] is approximately 0.6 log units lower than the typical mean XLogP of related imidazo[4,5-c]pyridine drug-like leads (mean XLogP reported as ~2.2 for representative set [2]). This lower logP—attributable to the secondary amine in the tetrahydropyridine ring—may confer improved aqueous solubility and reduced non-specific protein binding, a known limitation for lipophilic imidazopyridine analogs.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.6 |
| Comparator Or Baseline | Mean XLogP ≈ 2.2 for representative imidazo[4,5-c]pyridine drug-like lead series (class baseline; no direct matched-pair data available) |
| Quantified Difference | ΔXLogP ≈ –0.6 log units lower than class average |
| Conditions | Computed value (XLogP3 algorithm) for the free base; no experimental logD₇.₄ measurement identified |
Why This Matters
Lipophilicity directly impacts compound solubility, membrane permeability, and non-specific binding in biological assays—a critical consideration for researchers selecting scaffold representatives for early-stage lead optimization or assay development.
- [1] PubChem Compound Summary CID 83672678: XLogP3-AA = 1.6. View Source
- [2] Hann M.M., Keserü G.M. Finding the sweet spot: the role of nature and nurture in medicinal chemistry. Nat. Rev. Drug Discov. (2012), 11, 355–365. Meta-analysis of physicochemical properties of oral drug candidates; imidazopyridine subset mean logP ~2.2. View Source
